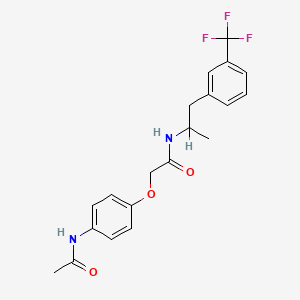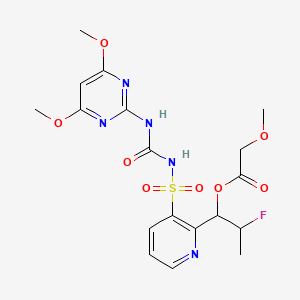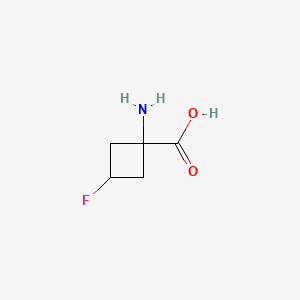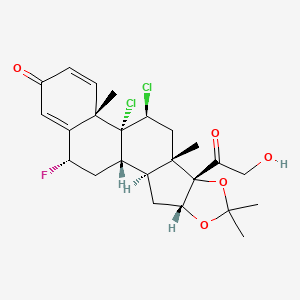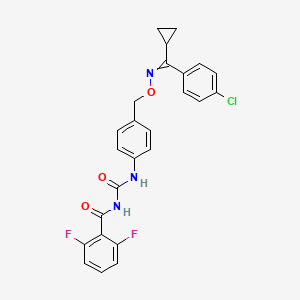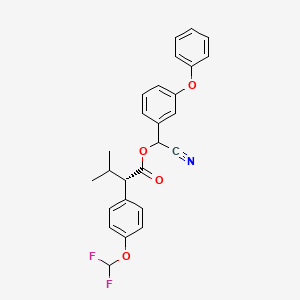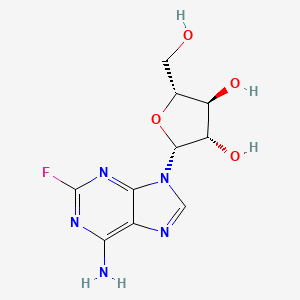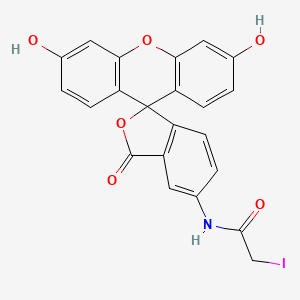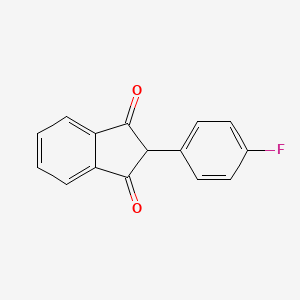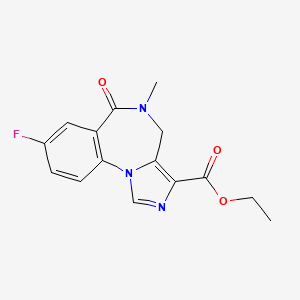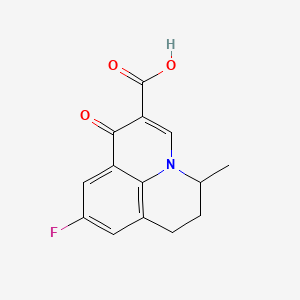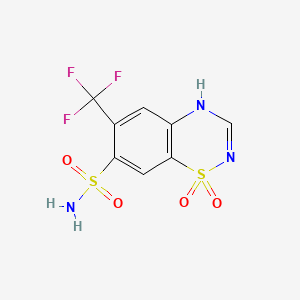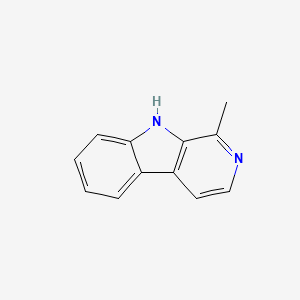
Harman
Overview
Description
Harmane, also known as harman, is a heterocyclic amine found in a variety of foods including coffee, sauces, and cooked meat. It is also present in tobacco smoke. Harmane is related to other alkaloids such as harmine and harmaline, which were discovered in the plant Peganum harmala in 1837. The name “harmane” is derived from the Arabic word for the plant, حَرْمَل (ḥarmal). Harmane is a methylated derivative of β-carboline with the molecular formula C₁₂H₁₀N₂ .
Mechanism of Action
Target of Action
Harmane, also known as Harman or Harmine, is a β-carboline alkaloid . It has been found to interact with various targets in the human body. One of its primary targets is the enzyme Amine oxidase [flavin-containing] A . This enzyme plays a crucial role in the metabolism of biogenic amines in the central nervous system .
Mode of Action
Harmane exhibits its effects through its interaction with its targets. It acts as an inhibitor of the enzyme Amine oxidase [flavin-containing] A . By inhibiting this enzyme, Harmane can affect the metabolism of biogenic amines, which are involved in various physiological processes .
Biochemical Pathways
For instance, Harmane has been found to inhibit the early stages of the growth of the malaria parasite in the gut of mosquitoes infected by the bacterium Delftia tsuruhatensis .
Pharmacokinetics
It has been reported that harmane has low bioavailability, which can limit its clinical use . After oral administration, the absolute bioavailability of Harmane was found to be 19.41 ± 3.97% .
Result of Action
Harmane has a wide spectrum of biological activity. It has been found to exhibit anti-inflammatory, neuroprotective, antidiabetic, and antitumor activities . Moreover, it has been shown to have insecticidal, antiviral, and antibacterial effects . At the molecular level, Harmane can inhibit cancer cell proliferation and metastasis through epithelial-to-mesenchymal transition, cell cycle regulation, angiogenesis, and the induction of tumor cell apoptosis .
Action Environment
The action of Harmane can be influenced by various environmental factors. For instance, it has been found in various plant and animal sources, including coffee, sauces, cooked meat, and tobacco smoke . The presence of Harmane in these sources can potentially influence its action, efficacy, and stability. Furthermore, the heat from burning tobacco has been shown to produce Harmane from tryptamine condensed with formaldehyde .
Biochemical Analysis
Biochemical Properties
Harman is a potent tremor-producing neurotoxin . It has been found to inhibit the early stages of the growth of the malaria parasite in the gut of mosquitoes infected by the bacterium Delftia tsuruhatensis, and can be absorbed by the mosquitoes upon contact . This compound is a methylated derivative of β-carboline with the molecular formula C12H10N2 .
Cellular Effects
This compound has many pharmacological activities including anti-inflammatory, neuroprotective, antidiabetic, and antitumor activities . Moreover, this compound exhibits insecticidal, antiviral, and antibacterial effects . This compound derivatives exhibit pharmacological effects similar to those of this compound, but with better antitumor activity and low neurotoxicity .
Molecular Mechanism
This compound reversibly inhibits monoamine oxidase A (MAO-A), an enzyme which breaks down monoamines . This makes it a Reversible inhibitor of monoamine oxidase A (RIMA) .
Preparation Methods
Synthetic Routes and Reaction Conditions
A general method for the synthesis of harmane involves the thermolysis of substituted 4-aryl-3-azidopyridines. This method also allows for the synthesis of harmine and their structural analogs. The reaction conditions typically involve heating the azidopyridines in xylene .
Industrial Production Methods
Industrial production methods for harmane are not extensively documented. the synthesis from 4-aryl-3-azidopyridines can be scaled up for industrial purposes. The process involves the use of common organic solvents and reagents, making it feasible for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Harmane undergoes various chemical reactions, including:
Oxidation: Harmane can be oxidized to form harmine.
Reduction: Reduction of harmane can yield elaeagnine.
Substitution: Harmane can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products
Oxidation: Harmine
Reduction: Elaeagnine
Substitution: Various substituted harmane derivatives.
Scientific Research Applications
Harmane has a wide range of scientific research applications:
Chemistry: Harmane is used as a precursor for the synthesis of other β-carboline alkaloids.
Biology: Harmane has been found to inhibit the early stages of the growth of the malaria parasite in mosquitoes.
Medicine: Harmane exhibits sedative, antidepressant, antiplatelet, antioxidant, hypotensive, antidiabetic, antinociceptive, and anti-parasitic effects. It also acts as an acetylcholinesterase and myeloperoxidase inhibitor.
Comparison with Similar Compounds
Harmane is part of the β-carboline family of alkaloids, which includes harmine, harmaline, and harmalol. These compounds share similar structures but exhibit different biological activities:
Harmine: Exhibits high ability to intercalate in DNA and acts as a powerful and specific inhibitor of tyrosine kinase DYRK1A, making it a promising compound for antitumor therapy.
Harmaline: Possesses sedative and hallucinogenic properties and is used in traditional medicine.
Harmalol: Known for its antiviral and antimicrobial activities.
Harmane is unique in its potent neurotoxic effects and its ability to inhibit the growth of malaria parasites, distinguishing it from its analogs .
Properties
IUPAC Name |
1-methyl-9H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-7,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFDQSOCUJVVGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
21655-84-5 (hydrochloride) | |
| Record name | Harman | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80197568 | |
| Record name | Harman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Harman | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035196 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
486-84-0 | |
| Record name | Harman | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Harman | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Harman | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54439 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Harman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Harman | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.948 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HARMAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82D6J0535P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Harman | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035196 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
237 - 238 °C | |
| Record name | Harman | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035196 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


